molecular formula C11H11NO4 B181989 methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate CAS No. 73219-44-0

methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate

Cat. No.: B181989
CAS No.: 73219-44-0
M. Wt: 221.21 g/mol
InChI Key: ZXHVFOBSOSTVJS-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is an organic compound with the molecular formula C11H11NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine acetate, followed by methylation using methyl iodide . The reaction is usually carried out under heating conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives.

Scientific Research Applications

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxazine ring system and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHVFOBSOSTVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403194
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-44-0
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 76.4 g of 2-aminophenol and 68.6 g of maleic anhydride in 1 liter of methanol was stirred at room temperature. After addition of 100 ml of triethylamine, the yellow mass dissolved and the solution was heated for 7 hours at reflux temperature. The methanol was then removed by evaporation under reduced pressure, and the remaining oil was added to ice-water. The mixture was extracted with dichloromethane, and the organic extract was dried over sodium sulfate and evaporated. The remaining residue was crystallized from ethanol. In this way, 47.5 g of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate were obtained as white crystals having a melting point of 140° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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